

Application Notes and Protocols: Triethylsilyl Trifluoromethanesulfonate in Silyl Enol Ether Formation

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Compound of Interest

Compound Name: Triethylsilyl
trifluoromethanesulfonate

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Introduction

Triethylsilyl trifluoromethanesulfonate (TESOTf) is a powerful reagent in modern organic synthesis, primarily utilized for the formation of silyl enol ethers from ketones and aldehydes. Silyl enol ethers are versatile intermediates, serving as key building blocks in a myriad of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and alkylations. The high reactivity of TESOTf, attributed to the strong electrophilicity of the silicon atom and the excellent leaving group ability of the triflate anion, allows for the efficient conversion of carbonyl compounds to their corresponding silyl enol ethers under mild conditions. This document provides detailed application notes and experimental protocols for the use of TESOTf in the synthesis of silyl enol ethers, including quantitative data on yields and selectivity, and a mechanistic overview.

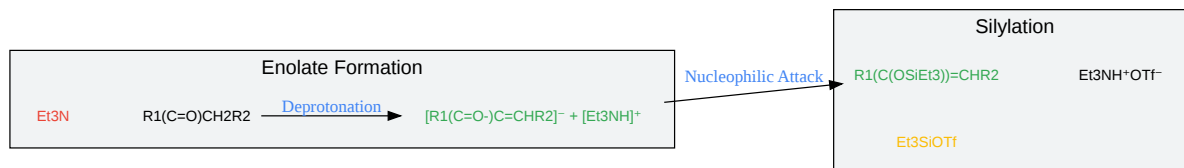
Mechanism of Silyl Enol Ether Formation

The formation of a silyl enol ether using TESOTf and a tertiary amine base, such as triethylamine (Et_3N), proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α -carbon of the carbonyl compound by the amine base to form an enolate. Concurrently, the highly electrophilic silicon atom of TESOTf is attacked by the oxygen

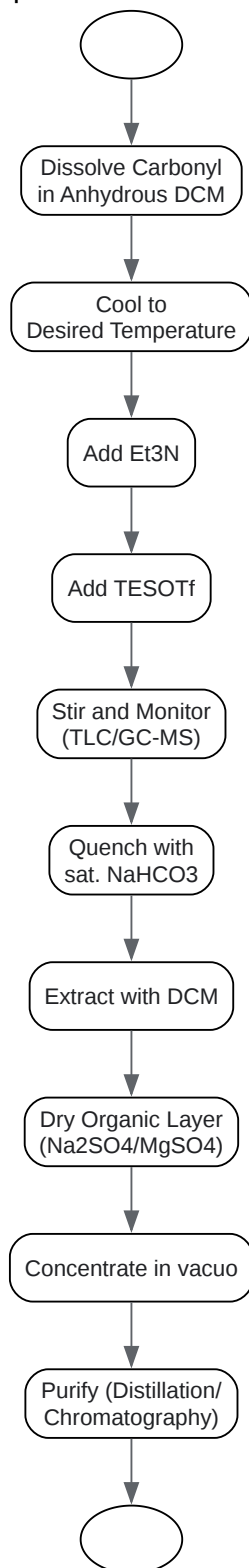
atom of the enolate. The reaction is driven to completion by the formation of a strong silicon-oxygen bond and the departure of the stable trifluoromethanesulfonate anion.

The choice of reaction conditions, particularly the base and temperature, can influence the regioselectivity of the reaction with unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) silyl enol ether.^[1] Conversely, using a weaker, less hindered base such as triethylamine at or above room temperature allows for equilibration and favors the formation of the more substituted (thermodynamic) silyl enol ether.^{[1][2]}

Mechanism of TESOTf-mediated Silyl Enol Ether Formation



Experimental Workflow

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References

- 1. researchgate.net [researchgate.net]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
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